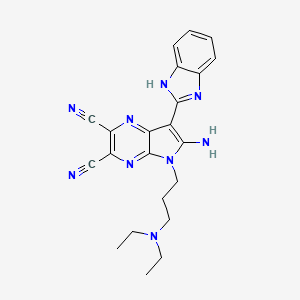
Topoisomerase II inhibitor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase II inhibitor 13 is a compound that targets the enzyme DNA topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cellular processes, and its inhibition can lead to the disruption of DNA metabolism, making it a valuable target for anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Topoisomerase II inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of this compound with improved pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Topoisomerase II inhibitor 13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topoisomerase II enzyme mechanisms and interactions. In biology, it helps in understanding cellular processes involving DNA replication and repair .
In medicine, this compound is explored as a potential anticancer agent due to its ability to disrupt DNA metabolism in cancer cells, leading to cell death. It is also investigated for its potential to overcome multidrug resistance in cancer therapy . In the industry, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Mecanismo De Acción
Topoisomerase II inhibitor 13 exerts its effects by binding to the DNA topoisomerase II enzyme and stabilizing the enzyme-DNA cleavable complex. This stabilization prevents the relegation step of the catalytic reaction, resulting in the accumulation of DNA breaks and ultimately leading to cell death . The molecular targets involved include the DNA topoisomerase II enzyme and the DNA itself, with pathways related to DNA damage response and repair being significantly affected .
Comparación Con Compuestos Similares
- Etoposide
- Teniposide
- Doxorubicin
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and toxicity profiles .
Propiedades
IUPAC Name |
6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYNNSSCOCFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
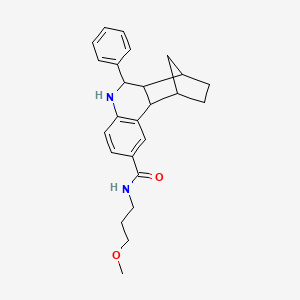
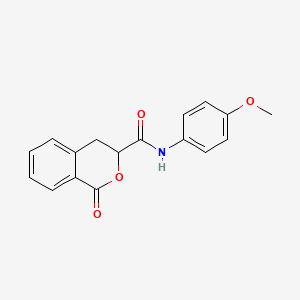
![6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B10801877.png)
![8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B10801885.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10801898.png)
![8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B10801905.png)
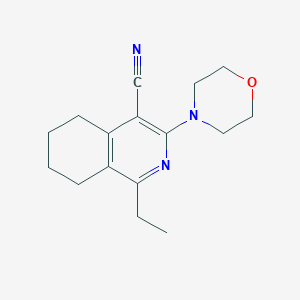

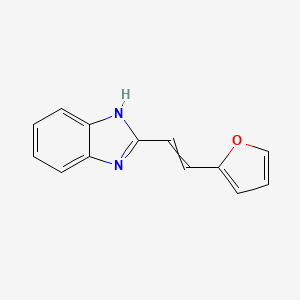
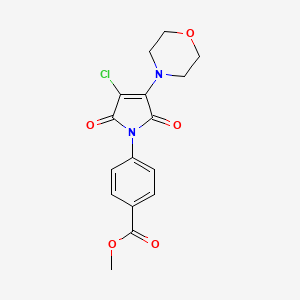
![11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10801961.png)
![2-[(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B10801968.png)
![{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetic acid](/img/structure/B10801969.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10801970.png)
